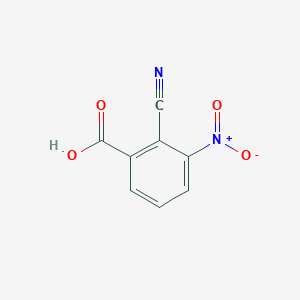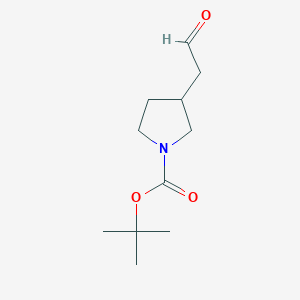
2-Cyano-3-Nitrobenzoesäure
Übersicht
Beschreibung
2-Cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4 . It has a molecular weight of 192.13 . It is a solid substance that is stored in a refrigerator .
Synthesis Analysis
The synthesis of nitro compounds like 2-Cyano-3-nitrobenzoic acid can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular structure of 2-Cyano-3-nitrobenzoic acid is represented by the InChI code1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12) . This indicates the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a benzoic acid molecule. Chemical Reactions Analysis
Nitro compounds like 2-Cyano-3-nitrobenzoic acid can undergo various chemical reactions. For instance, they can be prepared through the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis
2-Cyano-3-nitrobenzoic acid is a solid substance stored at refrigerator temperatures . It has a molecular weight of 192.13 . The nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight .Wissenschaftliche Forschungsanwendungen
Optoelektronische Eigenschaften
2-Cyano-3-Nitrobenzoesäure wurde auf ihre optoelektronischen Eigenschaften untersucht . Die Verbindung wurde in theoretischen Studien verwendet, um ihre strukturellen, optoelektronischen und thermodynamischen Eigenschaften zu verstehen . Parameter wie Dipolmoment, durchschnittliche Polarisierbarkeit, erste molekulare Hyperpolarisierbarkeit, thermodynamische Eigenschaften, Schwingungsfrequenzen, Infrarot- und Raman-Spektren wurden bestimmt . Die Ergebnisse zeigen, dass die Verbindung ein guter Kandidat für nichtlineare optische Materialien ist .
Farbstoff-sensibilisierte Solarzellen (DSSC)
Die Verbindung ist einer der wichtigsten Farbstoffe, die in farbstoff-sensibilisierten Solarzellen (DSSC) verwendet werden . DSSCs haben erhebliche Aufmerksamkeit erhalten, da sie im Vergleich zu Photovoltaikzellen aus Silizium kostengünstig auf einem flexiblen und skalierbaren Substrat zusammengesetzt werden können . Organische Farbstoffe, einschließlich derer, die auf this compound basieren, wurden aufgrund ihres hohen molaren Extinktionskoeffizienten, eines einfachen Syntheseverfahrens, reduzierter negativer Umwelteffekte und ihrer Häufigkeit zunehmend entwickelt .
Synthese von medizinischen Zwischenprodukten
Obwohl nicht direkt mit this compound verwandt, wurden ähnliche Verbindungen wie 2-Fluor-3-Nitrobenzoesäure als wichtige medizinische Zwischenprodukte synthetisiert . Das offenbarte Syntheseverfahren bietet eine neuartige Syntheseroute, und ein wichtiges medizinisches Zwischenprodukt kann schnell und bequem aus billigen und leicht verfügbaren Rohstoffen hergestellt werden .
Thermodynamische Eigenschaften
Die thermodynamischen Eigenschaften von this compound wurden untersucht . Die Entropie und Enthalpie wurden ebenfalls berechnet . Das Verständnis dieser Eigenschaften kann Aufschluss über die Stabilität der Verbindung und ihre potenziellen Reaktionen geben .
Schwingungsanalyse
Eine Schwingungsanalyse von this compound wurde durchgeführt . Die IR- und RAMAN-Frequenzen wurden berechnet und beschrieben . Diese Analyse kann Aufschluss über die Molekülstruktur und die potentielle Reaktivität der Verbindung geben .
Informationen zu Chemikalienlieferanten
This compound ist im Handel erhältlich und kann bei Chemikalienlieferanten erworben werden . Die Verbindung hat eine CAS-Nummer von 1260834-31-8 und ein Molekulargewicht von 192,13 .
Wirkmechanismus
Target of Action
Nitro compounds, a class to which 2-cyano-3-nitrobenzoic acid belongs, are known to interact with various biological targets .
Mode of Action
Nitro compounds, in general, are known to undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions could potentially influence the interaction of 2-Cyano-3-nitrobenzoic acid with its targets.
Biochemical Pathways
Nitro compounds can participate in suzuki–miyaura (sm) coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that 2-Cyano-3-nitrobenzoic acid could potentially influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
Nitro compounds, in general, have lower volatility and water solubility compared to similar molecular weight compounds . These properties could potentially influence the bioavailability of 2-Cyano-3-nitrobenzoic acid.
Result of Action
The potential involvement of 2-cyano-3-nitrobenzoic acid in suzuki–miyaura (sm) coupling reactions suggests that it could influence the formation of carbon-carbon bonds .
Action Environment
The properties of nitro compounds, such as their lower volatility and water solubility, could potentially be influenced by environmental conditions .
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-3-nitrobenzoic acid is a versatile reagent for organic synthesis and is relatively easy to use in the laboratory. It is relatively stable and has a low toxicity, making it a safe reagent for laboratory use. However, it can be expensive to purchase, and its reaction with organic compounds can be slow and require a high temperature.
Zukünftige Richtungen
In the future, 2-Cyano-3-nitrobenzoic acid could be used in the development of new drugs and other biologically active compounds. It could also be used in the development of new materials for industrial applications, such as dyes, pigments, and catalysts. In addition, further research could be done to investigate the biochemical and physiological effects of 2-Cyano-3-nitrobenzoic acid, as well as its potential uses in the treatment of cancer and other diseases.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Cyano-3-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they can influence the enzyme’s activity and, consequently, the cellular oxidative stress levels. Additionally, 2-Cyano-3-nitrobenzoic acid can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of 2-Cyano-3-nitrobenzoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, such as kinases and phosphatases, 2-Cyano-3-nitrobenzoic acid can alter gene expression patterns and cellular metabolism. For example, it can induce the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 2-Cyano-3-nitrobenzoic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, 2-Cyano-3-nitrobenzoic acid can induce conformational changes in proteins, affecting their function. These changes can lead to alterations in gene expression, as the modified proteins may act as transcription factors or co-factors in the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyano-3-nitrobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Cyano-3-nitrobenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of 2-Cyano-3-nitrobenzoic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the antioxidant capacity of cells. At high doses, it can exhibit toxic effects, including oxidative damage and inflammation. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its toxicity .
Metabolic Pathways
2-Cyano-3-nitrobenzoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-Cyano-3-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution pattern of 2-Cyano-3-nitrobenzoic acid can influence its biological activity, as it determines the local concentration of the compound in different tissues .
Subcellular Localization
The subcellular localization of 2-Cyano-3-nitrobenzoic acid is an important factor in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The localization of 2-Cyano-3-nitrobenzoic acid can affect its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
2-cyano-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPVVWZPOOLICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697219 | |
| Record name | 2-Cyano-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260834-31-8 | |
| Record name | 2-Cyano-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)



